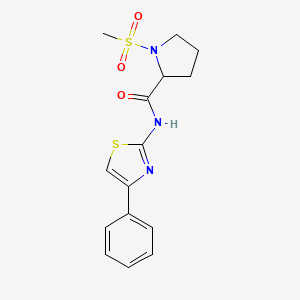

1-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide, also known as MTIP, is a compound that has been extensively studied for its potential therapeutic applications. MTIP belongs to a class of compounds called positive allosteric modulators (PAMs), which are known to enhance the activity of specific receptors in the brain. In

Scientific Research Applications

Synthesis and Coupling Applications

A significant application of related sulfonamide compounds involves their role in catalysis and synthesis. For instance, a study highlighted the use of amide ligands in copper-catalyzed coupling of sodium methanesulfinate with (hetero)aryl chlorides, showcasing the synthesis of pharmaceutically important (hetero)aryl methylsulfones. This method presents a new avenue for the metal-catalyzed coupling of (hetero)aryl chlorides, illustrating the compound's potential in facilitating complex chemical reactions (Ma et al., 2017).

Antimicrobial and Surface Activity

Another research area explores the synthesis of derivatives with antimicrobial and surface-active properties. An example includes the creation of 1,2,4-triazole derivatives showing significant antimicrobial activity, which could be linked to the structural functionalities similar to the sulfonamide compound (El-Sayed, 2006).

Polymeric Material Synthesis

The compound also finds applications in the synthesis of polymeric materials. Aromatic polyamides bearing thiourea and pendent 4-pyridylformylimino groups have been synthesized, demonstrating outstanding solubility and thermal stability. These materials could be employed in various industrial applications, underscoring the versatility of sulfonamide-based compounds in material science (Ravikumar & Saravanan, 2012).

Potential Anti-inflammatory Agents

Research into novel anti-inflammatory agents has led to the synthesis of tetrahydro- pyridine-5-carboxylic acid diethylamide derivatives. These compounds, synthesized in fair to good yields, demonstrate the potential therapeutic applications of sulfonamide derivatives in medicine (Gangapuram & Redda, 2006).

Metabolic Studies

Investigations into the absorption, distribution, metabolism, and excretion (ADME) of related compounds have provided insights into their metabolic pathways. For example, the study of GDC-0449, a Hedgehog pathway inhibitor, revealed extensive metabolism and a unique metabolic pathway via pyridine ring opening, highlighting the complex interactions of these compounds within biological systems (Yue et al., 2011).

properties

IUPAC Name |

1-methylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-23(20,21)18-9-5-8-13(18)14(19)17-15-16-12(10-22-15)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJMIXVDWYZHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521275.png)

![N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2521284.png)

![2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid](/img/structure/B2521294.png)

![3-((6-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2521295.png)

![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)